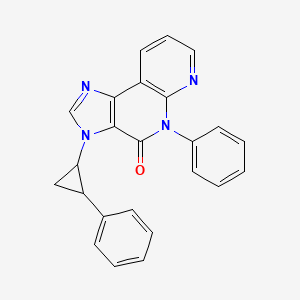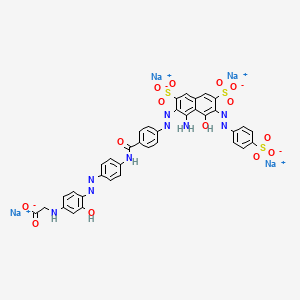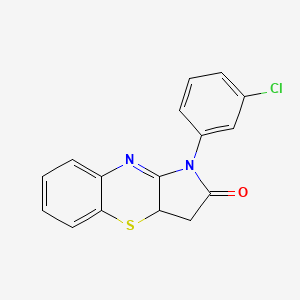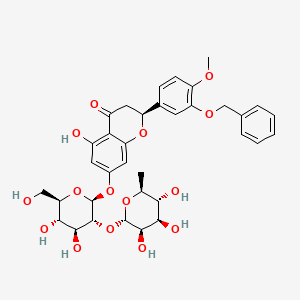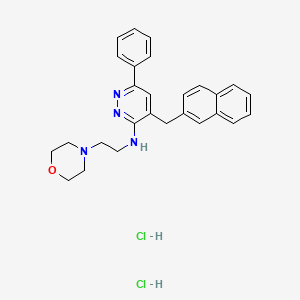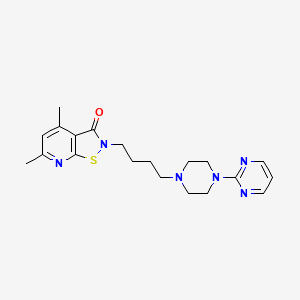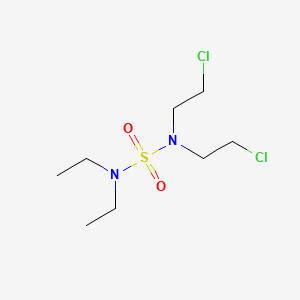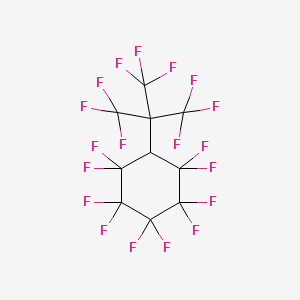
Perfluoro-tert-butylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Perfluoro-tert-butylcyclohexane can be synthesized from tert-butylcyclohexane through a reaction with fluorine gas in the presence of sodium fluoride . The reaction conditions typically involve controlled temperatures and pressures to ensure complete fluorination . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Perfluoro-tert-butylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms . Common reagents used in these reactions include various halogens and organometallic compounds . The major products formed from these reactions are typically other perfluorinated compounds . The compound’s stability and inertness make it less reactive towards oxidation and reduction reactions .
Scientific Research Applications
Perfluoro-tert-butylcyclohexane has several scientific research applications:
Mechanism of Action
Perfluoro-tert-butylcyclohexane exerts its effects primarily through its ability to dissolve and transport gases . It enhances oxygen delivery to tissues by carrying oxygen molecules more efficiently than hemoglobin . The compound’s molecular targets include damaged tissues where oxygen delivery is critical . The pathways involved in its mechanism of action are related to its interaction with oxygen and carbon dioxide molecules .
Comparison with Similar Compounds
Perfluoro-tert-butylcyclohexane is unique among perfluorocarbons due to its specific structure and gas-dissolving properties . Similar compounds include:
Perfluorobutane: Used in ultrasound imaging.
Perfluorodecalin: Known for its oxygen-carrying capacity.
Perfluorooctane: Utilized in various industrial applications.
These compounds share similar properties but differ in their specific applications and molecular structures .
Properties
CAS No. |
132867-98-2 |
|---|---|
Molecular Formula |
C10HF19 |
Molecular Weight |
482.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C10HF19/c11-3(12)1(2(8(21,22)23,9(24,25)26)10(27,28)29)4(13,14)6(17,18)7(19,20)5(3,15)16/h1H |
InChI Key |
DGXZQRVKOUKLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
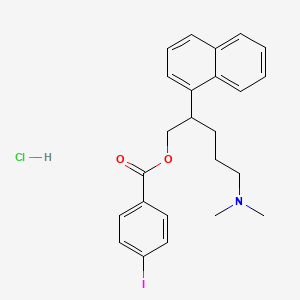

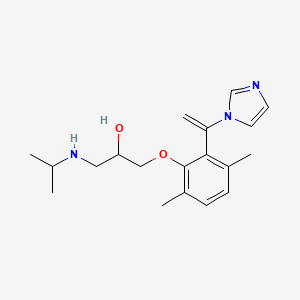
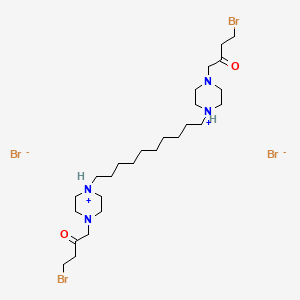
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
